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Compound of Interest

Compound Name: (S)-AL-8810

Cat. No.: B121417

(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin F2a (FP) receptor. This
technical guide provides an in-depth overview of its chemical structure, properties, and
pharmacological activity for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(S)-AL-8810 is a synthetic analog of prostaglandin F2a (PGF2a). Its chemical structure is
characterized by a cyclopentane ring with two hydroxyl groups, an aliphatic carboxylic acid side
chain, and a substituted aromatic side chain.

Chemical Identifiers
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Property Value

(52)-7-[(1R,2R,3S,5S)-2-[(1E,3S)-3-(2,3-
dihydro-1H-inden-2-yl)-3-hydroxy-1-

IUPAC Name
propen-1-yl]-3-fluoro-5-
hydroxycyclopentyl]-5-heptenoic acid
Molecular Formula C24H31FO4
Molecular Weight 402.50 g/mol
CAS Number 1224444-55-6
O--INVALID-LINK--/C=C/[C@@H]3--INVALID-
SMILES

LINK--O">C@HC/C=C\CCCC(0)=0

| INChl | INChI=1S/C24H31F04/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-
22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,
(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 |

Physical Properties

Property Value Source

Physical Form Crystalline solid [1]

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: Miscible, PBS (pH 7.2): 0.05 mg/mL |
[1]]

Pharmacological Properties

(S)-AL-8810 is a selective antagonist of the prostaglandin F2a (FP) receptor, a G-protein
coupled receptor. It exhibits competitive antagonism at the FP receptor, thereby inhibiting the
signaling cascade initiated by the endogenous ligand, PGF2a.[2][3]

Mechanism of Action

The primary mechanism of action of (S)-AL-8810 is the blockade of the FP receptor. Activation
of the FP receptor by PGF2a typically leads to the activation of the Gq alpha subunit of the
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associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C
(PKC), leading to various cellular responses. (S)-AL-8810 competitively binds to the FP
receptor, preventing PGF2a from initiating this signaling cascade.[2]

Interestingly, some studies have revealed that AL-8810 can act as a biased agonist.[4] While it
antagonizes the canonical Gg-mediated pathway, it has been shown to activate the mitogen-
activated protein kinase (MAPK) pathway, specifically ERK1/2, through a mechanism involving
the transactivation of the epidermal growth factor receptor (EGFR).[4][5] This biased signaling
Is independent of PKC and involves Src kinase and the shedding of EGF.[4][5]

Quantitative Pharmacological Data

The antagonist potency of (S)-AL-8810 has been characterized in various in vitro systems. The
following table summarizes key quantitative data.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b121417?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6451070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5416999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5416999/
https://www.semanticscholar.org/paper/Biasing-the-prostaglandin-F2%CE%B1-receptor-responses-of-Goupil-Wisehart/1a641fb75d9017c72079443f1d570f3520af983f/figure/10
https://pmc.ncbi.nlm.nih.gov/articles/PMC5416999/
https://www.semanticscholar.org/paper/Biasing-the-prostaglandin-F2%CE%B1-receptor-responses-of-Goupil-Wisehart/1a641fb75d9017c72079443f1d570f3520af983f/figure/10
https://www.benchchem.com/product/b121417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Cell Line/System Value Reference
ATr5 rat thoracic aorta
Ki 426 + 63 nM [3]
smooth muscle cells
AT7r5 rat thoracic aorta
pA2 6.68 +0.23 [3]
smooth muscle cells
Swiss mouse 3T3
pA2 6.34 £ 0.09 [3]

fibroblasts

ECso (agonist activity)

AT7r5 rat thoracic aorta

smooth muscle cells

261 £ 44 nM (Emax =
19%)

[3]

ECso (agonist activity)

Swiss mouse 3T3

186 + 63 nM (Emax =

[3]

fibroblasts 23%)
Ki Mouse 3T3 cells 0.2+£0.06 uM [2]
Ki Rat A7r5 cells 04+£0.1uM [2]
Human cloned ciliary
Ki body-derived FP 1.9+ 0.3 uM [2]
receptor
Human trabecular
Ki meshwork (h-TM) 26+£0.5uM [2]
cells
Human ciliary muscle
Ki 5.7 uM [2]

(h-CM) cells

(S)-AL-8810 demonstrates high selectivity for the FP receptor over other prostanoid receptors,

such as TP, DP, EP2, and EPa4 receptors.[3]

Signaling Pathways

The following diagrams illustrate the canonical PGF2a signaling pathway and the antagonistic

action of (S)-AL-8810, as well as the biased signaling pathway initiated by AL-8810.
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Caption: Canonical PGF2a signaling pathway.
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Caption: (S)-AL-8810 antagonism and biased signaling.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of (S)-
AL-8810. Researchers should optimize these protocols for their specific cell lines and
experimental conditions.

Phospholipase C (PLC) Activity Assay (Inositol
Phosphate Accumulation)

This assay measures the ability of (S)-AL-8810 to inhibit agonist-induced PLC activity by
guantifying the accumulation of inositol phosphates (IPs).
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Culture cells (e.g., A7r5, 3T3)
in 24-well plates

Label cells with [3H]-myo-inositol
(e.g., 18-24 hours)

:

Pre-incubate cells with varying
concentrations of (S)-AL-8810

.

(Stimulate with a fixed concentration mj

FP receptor agonist (e.g., fluprostenol)

(Lyse cells and stop the reaction)
Isolate inositol phosphates using
anion-exchange chromatography

Quantify radioactivity using
liquid scintillation counting

l

( Analyze data to determine ICso or pAz values )
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Prepare cell membranes expressing
the FP receptor

:

Set up assay in 96-well plates:
- Total binding (membranes + radioligand)
- Non-specific binding (membranes + radioligand + excess unlabeled ligand)
- Competition (membranes + radioligand + (S)-AL-8810)

:

Incubate to reach binding equilibriurTD

l

Separate bound and free radioligand
(e.g., rapid vacuum filtration)

:

(Quantify radioactivity of bound IigancD

G\nalyze data to determine Ki value)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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